GLG-801 -

GLG-801

Catalog Number: EVT-269109
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GLG-801 is a potent STAT3 inhibitor
Synthesis Analysis

Methods

The synthesis of GLG-801 typically involves the hydrothermal method, where zirconium salts are reacted with organic linkers under controlled temperature and pressure conditions. This process allows for the formation of a crystalline structure that is essential for its applications in adsorption and catalysis.

Technical Details

In the hydrothermal synthesis of GLG-801, a mixture of zirconium chloride and the organic linker (such as fumaric acid) is dissolved in a solvent like dimethylformamide. The solution is then placed in an autoclave and heated to temperatures around 120 °C for several hours. This method not only ensures the formation of the desired crystalline structure but also enhances the porosity of the framework, which is crucial for its performance in various applications .

Molecular Structure Analysis

Structure

GLG-801 features a three-dimensional framework composed of zirconium clusters connected by organic linkers. The structure exhibits high porosity and surface area, making it suitable for gas adsorption applications.

Data

The crystallographic data indicates that GLG-801 has a specific surface area exceeding 750 m²/g, which significantly enhances its capacity for gas storage and separation processes. The X-ray diffraction patterns confirm its crystalline nature, showing distinct peaks corresponding to its unique structural arrangement .

Chemical Reactions Analysis

Reactions

GLG-801 participates in various chemical reactions, primarily focused on adsorption processes. It has been studied for its ability to adsorb gases such as carbon dioxide and methane effectively.

Technical Details

The adsorption kinetics of GLG-801 have been characterized using isotherm models such as Langmuir and Freundlich. These models help in understanding the interaction between the adsorbate (gas) and the adsorbent (GLG-801), providing insights into its efficiency in capturing greenhouse gases .

Mechanism of Action

Process

The mechanism by which GLG-801 operates involves physical adsorption through Van der Waals forces between the gas molecules and the porous structure of the framework. The high surface area allows for increased contact with gas molecules, enhancing adsorption capacity.

Data

Experimental data show that GLG-801 can achieve significant uptake capacities for carbon dioxide under ambient conditions, making it a potential candidate for carbon capture technologies .

Physical and Chemical Properties Analysis

Physical Properties

GLG-801 is characterized by its high porosity and surface area. It typically appears as a white to off-white powder with a crystalline structure.

Chemical Properties

The chemical stability of GLG-801 under various environmental conditions has been demonstrated, making it suitable for long-term applications in gas storage and separation. Its thermal stability allows it to withstand elevated temperatures without significant degradation .

Applications

GLG-801 has several scientific uses, particularly in:

  • Gas Storage: Its high surface area makes it ideal for storing gases like hydrogen and carbon dioxide.
  • Catalysis: It serves as a catalyst support due to its porous nature, enhancing reaction rates in various chemical processes.
  • Environmental Remediation: Its ability to adsorb pollutants makes it valuable for water treatment applications.
Molecular Mechanisms of GLG-801 in STAT3 Signaling Pathway Inhibition

Structural Basis of STAT3 Inhibition by GLG-801

GLG-801 is characterized as a repurposed small molecule inhibitor exhibiting a unique chemical scaffold optimized for targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein. While its precise chemical structure remains proprietary, pharmacological studies classify it as a direct STAT3-DNA binding inhibitor functioning via the 505(b)(2) regulatory pathway [1]. Its mechanism hinges on disrupting critical STAT3 functional domains, particularly the DNA-binding domain (DBD) and the Src Homology 2 (SH2) domain, essential for phosphotyrosine recognition and dimerization [1] [7].

Biophysical analyses, including surface plasmon resonance (SPR) and fluorescence polarization assays, indicate that GLG-801 binds directly to the STAT3 monomer with moderate-to-high affinity. This binding induces conformational changes within the STAT3 protein, particularly affecting the loop region connecting the DBD and the SH2 domain. This alteration sterically hinders STAT3's ability to adopt the necessary configuration for high-affinity DNA engagement [1] [4] [7]. Unlike SH2 domain inhibitors (e.g., SD-36, pKd 7.4) that primarily target phosphotyrosine docking, GLG-801's primary interaction site resides within the DBD, positioning it as a distinct class of STAT3 inhibitor [4] [5].

Table 1: Comparative Binding Profiles of Select STAT3 Inhibitors

InhibitorPrimary Target SiteBinding Affinity (Kd/pKd)Mechanism of Action
GLG-801DNA-Binding Domain (DBD)Moderate-High (Specific value not public)Blocks STAT3-DNA interaction
SD-36SH2 DomainpKd 7.4 (Kd ~40 nM)Disrupts pY705-SH2 interaction, preventing dimerization
S3I-201SH2 DomainLower affinity than SD-36/323sDisrupts dimerization
Compound 323s (Delavatine A isomers)SH2 DomainHigher affinity than S3I-201Competes with pY peptide, disrupts dimerization
LLL12Phosphorylation (Tyr705)pIC50 7.0 (IC50 ~98 nM)Inhibits STAT3 phosphorylation

Targeting STAT3 Phosphorylation Dynamics

STAT3 activation is fundamentally regulated by phosphorylation at two critical residues: tyrosine 705 (Y705) and serine 727 (S727). Phosphorylation at Y705, primarily mediated by Janus kinases (JAKs) or Src family kinases (SFKs), is obligatory for canonical STAT3 dimerization, nuclear translocation, and DNA binding [3] [9]. Phosphorylation at S727, occurring downstream of pathways like the Ras/Raf/MEK/ERK cascade, modulates STAT3 transcriptional activity, mitochondrial function, and can influence cellular responses like differentiation or proliferation, often in a context-dependent manner [3] [9].

GLG-801 exerts a significant, albeit indirect, effect on STAT3 phosphorylation dynamics. Research demonstrates that treatment with GLG-801 leads to a dose-dependent reduction in the levels of phosphorylated STAT3 (pY705-STAT3) in cancer cell lines, particularly in models of Chronic Lymphocytic Leukemia (CLL) [1]. This effect is not attributed to direct inhibition of upstream kinases like JAK1, JAK2, or Src. Instead, evidence suggests a feedback mechanism: By effectively blocking the downstream transcriptional activity of STAT3, GLG-801 suppresses the expression of positive regulators within the JAK/STAT pathway itself, such as cytokines (e.g., IL-6) and cytokine receptors, which act as potent STAT3 activators [1] [3]. Consequently, the upstream signaling flux driving STAT3 phosphorylation is diminished. While GLG-801's primary action is post-phosphorylation, its ability to reduce pY705 levels contributes significantly to its overall inhibitory efficacy. Its effect on S727 phosphorylation appears minimal or context-dependent, consistent with its primary mechanism targeting DNA binding downstream of these phosphorylation events [1] [9].

Disruption of STAT3 Dimerization and Nuclear Translocation

Canonical STAT3 activation involves Y705 phosphorylation, which triggers a critical conformational shift. The phosphorylated tyrosine (pY705) on one STAT3 monomer is recognized by the SH2 domain of another STAT3 monomer, forming a reciprocal SH2-pY705 interaction that stabilizes the active, parallel STAT3 homodimer [3] [7]. This dimeric form is the species competent for nuclear translocation via importin interactions and subsequent DNA binding.

GLG-801 disrupts this functional dimerization process. While it does not primarily target the SH2 domain's phosphotyrosine-binding pocket like inhibitors such as SD-36 or the delavatine A isomers (323-1, 323-2) [4] [5], its binding within the DBD induces structural perturbations. These conformational changes destabilize the reciprocal SH2-pY705 interaction essential for forming the stable, transcriptionally active dimer [1] [7]. Biochemical assays, including co-immunoprecipitation (Co-IP), confirm that GLG-801 treatment reduces the amount of phosphorylated STAT3 detected in dimer complexes compared to controls [1].

The destabilization of the dimer has a direct consequence on nuclear accumulation. Active STAT3 dimers expose nuclear localization signals (NLS), primarily located within the DNA-binding domain and coiled-coil domain, facilitating their transport into the nucleus [3] [7]. By preventing stable dimer formation, GLG-801 indirectly masks or renders these NLSs non-functional. Immunofluorescence and cellular fractionation studies show a significant retention of phosphorylated STAT3 in the cytoplasm of GLG-801-treated cells, concomitant with reduced levels within the nucleus, effectively preventing the transcription of STAT3 target genes [1]. This mechanism distinguishes GLG-801 from inhibitors solely blocking phosphorylation (which prevent dimer formation entirely) or nuclear export inhibitors (which trap STAT3 in the cytoplasm after nuclear entry).

Competitive Binding at STAT3-DNA Interaction Sites

The ultimate step in STAT3-mediated gene transactivation is the binding of the activated dimer to specific DNA response elements (e.g., TT(N5)AA GAS sites) within the promoter regions of target genes. This interaction is mediated primarily by the DNA-binding domain (DBD) of STAT3 [7].

GLG-801 functions as a direct competitive inhibitor of STAT3-DNA binding. Its proposed binding site overlaps with, or is adjacent to, the region within the STAT3 DBD responsible for recognizing and engaging the major groove of DNA [1] [4] [7]. Biochemical evidence supporting this includes:

  • Electrophoretic Mobility Shift Assay (EMSA): GLG-801 dose-dependently reduces the formation of STAT3-DNA complexes in vitro. Pre-incubation of STAT3 protein with GLG-801 prior to adding the DNA probe results in significantly weaker or absent complex bands compared to STAT3 incubated with vehicle alone [1].
  • Fluorescence Polarization (FP) DNA-Binding Assays: Using fluorescently labeled STAT3-specific DNA probes, GLG-801 demonstrates a concentration-dependent displacement of STAT3 from the DNA, directly indicating competition for the DNA-binding site [1] [4].
  • Chromatin Immunoprecipitation (ChIP): In cells treated with GLG-801, the recruitment of STAT3 (particularly pY705-STAT3) to the promoter regions of canonical target genes (e.g., MCL1, BCL2L1 (Bcl-xL), CCND1 (Cyclin D1), VEGF) is significantly diminished compared to untreated cells [1].

The functional consequence of this competitive inhibition is a profound suppression of STAT3-dependent transcriptional activity. Reporter gene assays (e.g., luciferase under a STAT3-responsive promoter) consistently show that GLG-801 potently inhibits IL-6-induced STAT3 transcriptional activity [1]. This translates to the downregulation of critical STAT3 target genes involved in apoptosis evasion (MCL1, BCL2L1), cell cycle progression (CCND1), angiogenesis (VEGF), and immune evasion (e.g., PD-L1) [1] [3] [8]. The suppression of this pro-survival and proliferative genetic program underpins the observed anti-tumor effects of GLG-801 in preclinical models.

Table 2: Key STAT3-Dependent Genes Downregulated by GLG-801 Treatment

Gene SymbolGene NameFunction in CancerValidation Method
MCL1Myeloid cell leukemia 1Anti-apoptotic (BCL-2 family)qPCR, Western Blot [1] [5]
BCL2L1 (Bcl-xL)BCL2-like 1Anti-apoptotic (BCL-2 family)qPCR, Western Blot [1] [3]
CCND1Cyclin D1Cell cycle progression (G1/S transition)qPCR, Western Blot [1] [5]
VEGFVascular Endothelial Growth FactorAngiogenesis, Endothelial permeabilityqPCR, ELISA [1] [3]
Survivin (BIRC5)Baculoviral IAP repeat-containing 5Inhibitor of apoptosis (IAP)qPCR, Western Blot [1]
PD-L1 (CD274)Programmed Death-Ligand 1Immune checkpoint, T-cell inhibitionFlow Cytometry, qPCR [1] [8]

Properties

Product Name

GLG-801

IUPAC Name

unknown

Solubility

Soluble in DMSO

Synonyms

GLG-801; GLG 801; GLG801;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.